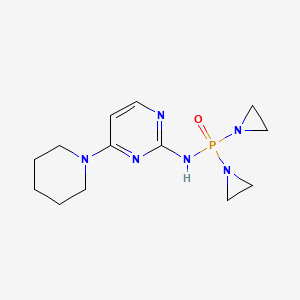
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- is a complex organic compound that belongs to the class of phosphinic amides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with an appropriate amine. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinic acid derivatives, while substitution reactions can produce a variety of substituted phosphinic amides.
科学研究应用
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
作用机制
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or altering their conformation. The pathways involved in its action can include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-piperidino-2-pyrimidinyl)- can be compared with other similar compounds, such as:
Phosphonic amides: These compounds have a similar structure but differ in the presence of a phosphonic acid group instead of a phosphinic acid group.
Phosphoramidates: These compounds contain a phosphoramidate group and may exhibit different reactivity and applications.
Phosphonates: These compounds have a phosphonate group and are known for their use in medicinal chemistry and materials science.
属性
CAS 编号 |
3223-17-4 |
|---|---|
分子式 |
C13H21N6OP |
分子量 |
308.32 g/mol |
IUPAC 名称 |
N-[bis(aziridin-1-yl)phosphoryl]-4-piperidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C13H21N6OP/c20-21(18-8-9-18,19-10-11-19)16-13-14-5-4-12(15-13)17-6-2-1-3-7-17/h4-5H,1-3,6-11H2,(H,14,15,16,20) |
InChI 键 |
ZPZNWNRHEQWETP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC=C2)NP(=O)(N3CC3)N4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
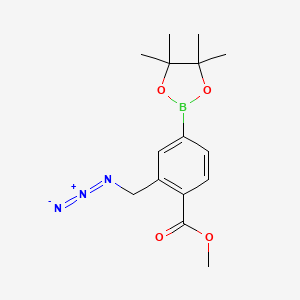
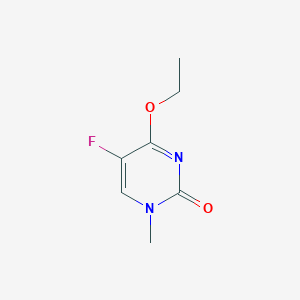

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
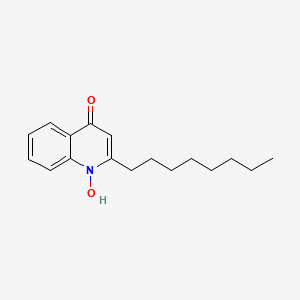
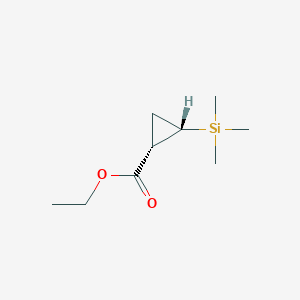
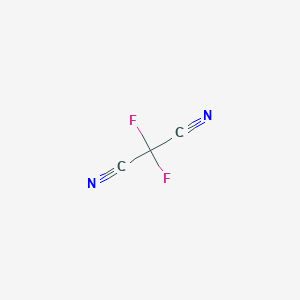
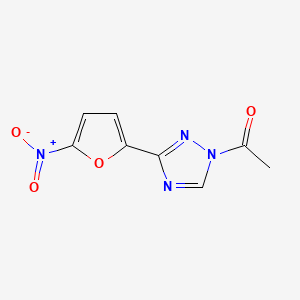

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
